![molecular formula C17H21F3N2O3 B5549699 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

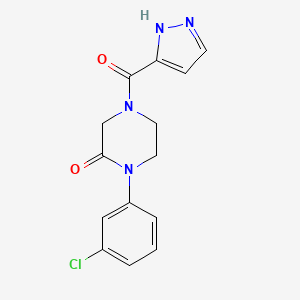

Synthesis Analysis

The synthesis of related compounds often involves specific modifications to the molecular structure to enhance or alter its properties. For example, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea resulted in derivatives with potent antiproliferative activities and reduced toxicity, suggesting a methodology that might be applicable to the synthesis of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of a compound determines its chemical reactivity and physical properties. For instance, the crystal structure of related compounds, such as p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, was determined to understand the intermolecular interactions and structural features (Analytical Sciences: X-ray Structure Analysis Online, 2006). Such analyses can provide insights into the molecular structure of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are closely related to its functional groups and overall molecular structure. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved specific reactions such as alkylation and nitration to introduce functional groups, which could be relevant to the chemical manipulation of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and boiling point, are essential for its characterization and application. Studies on related compounds can provide methodologies for determining these properties. For example, the physical properties of polymers with pharmacological activity, including those derived from 4-methoxyphenylacetic acid, were investigated to understand their behavior and potential applications (J. S. Román & A. Gallardo, 1992).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, reducing and oxidizing agents, are crucial for the compound's applications. The study of N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], provides insights into the electrophilic and nucleophilic properties that could be relevant to N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide (R. Banks et al., 1996).

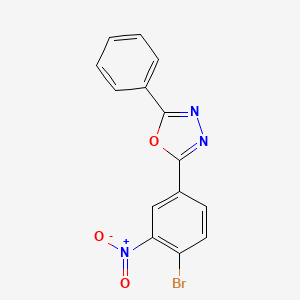

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation for Synthesis

A study by Zhang Qun-feng (2008) focused on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This process, utilizing a novel Pd/C catalyst, demonstrates the relevance of similar compounds in the development of environmentally friendly synthetic routes for industrial applications Zhang Qun-feng, 2008.

Intramolecular Cyclization

Giambastiani et al. (1998) developed a palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, highlighting the utility of related structures in synthesizing complex organic molecules. This method provides insights into the potential of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide in facilitating the synthesis of pharmacologically active compounds Giambastiani et al., 1998.

Insecticidal Activity

Research by Bakhite et al. (2014) on pyridine derivatives as insecticides underscores the potential of structurally similar compounds in developing new pest control agents. Their work illustrates the broader applicability of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide in contributing to agricultural chemistry Bakhite et al., 2014.

Polymeric Materials

Studies on the synthesis and characterization of polymers incorporating methacrylic esters, like those by Gallardo and Román (1992, 1994), highlight the role of acetamide derivatives in material science. These compounds can be used to create polymers with specific pharmacological activities or material properties, indicating potential applications in biomedicine and nanotechnology Gallardo and Román, 1994; Román and Gallardo, 1992.

Enzyme Inhibitory Studies

The synthesis and evaluation of N-substituted acetamide derivatives for their enzyme inhibitory activities, as conducted by Virk et al. (2018), offer a glimpse into the pharmaceutical applications of related compounds. These studies suggest potential therapeutic applications of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide in designing inhibitors for various enzymes Virk et al., 2018.

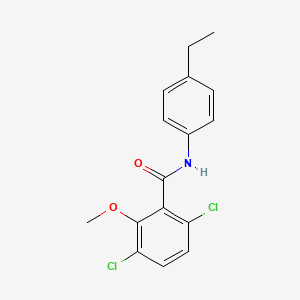

Propiedades

IUPAC Name |

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O3/c1-11(23)21-15-10-22(16(24)7-8-17(18,19)20)9-14(15)12-3-5-13(25-2)6-4-12/h3-6,14-15H,7-10H2,1-2H3,(H,21,23)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTMIOOQODILIX-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)